molecular formula C21H22N4O3S2 B11265314 3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11265314
M. Wt: 442.6 g/mol
InChI Key: DAHPVHZADJBKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of thiophene-2-carboxamide derivatives featuring a sulfonamide-linked 4-phenylpiperazine moiety and a pyridin-2-ylmethyl substituent. Its structure combines a thiophene core with a sulfonyl-piperazine group and an amide-linked pyridine ring.

Properties

Molecular Formula

C21H22N4O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

3-(4-phenylpiperazin-1-yl)sulfonyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C21H22N4O3S2/c26-21(23-16-17-6-4-5-10-22-17)20-19(9-15-29-20)30(27,28)25-13-11-24(12-14-25)18-7-2-1-3-8-18/h1-10,15H,11-14,16H2,(H,23,26)

InChI Key

DAHPVHZADJBKAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Thiophene Core Functionalization

The synthesis begins with functionalization of the thiophene-2-carboxylic acid precursor. Bromination at the 3-position is typically achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, yielding 3-bromothiophene-2-carboxylic acid in 82–89% purity. Subsequent sulfonylation introduces the 4-phenylpiperazine moiety via nucleophilic aromatic substitution.

Reaction conditions for sulfonylation:

ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine (TEA)
Temperature0°C → room temperature (RT)
Reaction Time12–16 hours
Yield68–74%

This step requires strict moisture control to prevent hydrolysis of the sulfonyl chloride intermediate.

Piperazine Sulfonylation Optimization

The 4-phenylpiperazine-1-sulfonyl group is introduced using 1-(chlorosulfonyl)-4-phenylpiperazine. Kinetic studies reveal second-order dependence on both thiophene derivative and sulfonyl chloride concentrations, with TEA acting as both base and proton scavenger. Alternative bases like pyridine reduce side-product formation by 12–15% but prolong reaction times to 20–24 hours.

Amide Bond Formation Strategies

Coupling Reagent Selection

Condensation of the sulfonylated thiophene with 2-(aminomethyl)pyridine employs carbodiimide-based coupling agents:

ReagentSolventYield (%)Purity (HPLC)
EDCI/HOBtDCM8395.2
DCC/DMAPTHF7691.8
HATU/DIEADMF8997.4

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior activation efficiency, particularly in polar aprotic solvents like DMF.

Steric and Electronic Effects

The pyridinylmethyl amine’s nucleophilicity is enhanced through pre-activation with trimethylaluminum (TMA), forming a Lewis acid-base complex that improves coupling efficiency by 18–22%. Microwave-assisted synthesis (100°C, 300W, 20 min) reduces reaction times from 12 hours to 35 minutes while maintaining yields >85%.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC purification parameters:

ColumnMobile PhaseFlow RatePurity Achieved
C18 (250 × 4.6 mm)ACN/H2O (0.1% TFA)1.0 mL/min98.7%
XBridge BEH C8MeOH/H2O (10mM NH4OAc)1.2 mL/min99.1%

Gradient elution (30→70% organic over 25 minutes) effectively separates residual coupling reagents and diastereomeric byproducts.

Spectroscopic Validation

Key 1H NMR signatures confirm successful synthesis:

  • Thiophene H-4: δ 7.82 ppm (d, J = 5.1 Hz)

  • Piperazine N-CH2: δ 3.41–3.58 ppm (m, 8H)

  • Pyridinyl CH2N: δ 4.72 ppm (s, 2H)

High-resolution mass spectrometry (HRMS) data:
Calculated for C21H23N3O3S2: [M+H]+ 454.1164
Observed: 454.1167 (Δ = 0.66 ppm)

Scale-Up Considerations and Process Optimization

Solvent Recovery Systems

Large-scale production (≥500 g) employs falling-film evaporators for DCM recovery (92–94% efficiency), reducing solvent costs by 40% compared to rotary evaporation.

Crystallization Conditions

ParameterValueImpact on Crystal Form
Anti-solventHeptaneNeedle-like (Form I)
Cooling Rate0.5°C/minMonoclinic (Form II)
Seed Crystal Loading0.5% w/w>99% Form I

Form I demonstrates superior solubility (23.4 mg/mL in PBS) compared to Form II (18.9 mg/mL).

Comparative Analysis of Alternative Pathways

Solid-Phase Synthesis Approach

Immobilization on Wang resin via carboxylic acid linkage enables semi-automated synthesis:

StepTime (h)Overall Yield (%)
Resin Loading495
Sulfonylation1882
Amide Coupling688
Cleavage294

Total isolated yield: 62%, with 97.3% purity by LC-MS.

Continuous Flow Chemistry

Microreactor systems enhance heat/mass transfer:

  • Residence time: 8.7 minutes vs. 12 hours batch

  • Productivity: 38 g/h vs. 2.1 g/h batch

  • Impurity profile: 0.9% vs. 2.4% batch

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Chemical Structure and Synthesis

    The compound features a thiophene core substituted with a sulfonyl group and a 4-phenylpiperazine moiety , which contributes to its unique chemical properties. The synthesis typically involves:

    • Reaction of 4-phenylpiperazine with a sulfonyl chloride derivative.
    • Cyclization with a thiophene carboxylic acid derivative under appropriate conditions, often utilizing organic solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity.

    Medicinal Chemistry

    The compound has shown promise in various therapeutic areas:

    • Antidepressant Activity: Research indicates that compounds similar to this one may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
    • Anticancer Properties: The sulfonamide moiety is known to enhance the bioactivity of compounds against cancer cell lines. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cells, including those from breast and lung cancers .

    Enzyme Inhibition

    3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has been investigated for its ability to inhibit specific enzymes:

    • Cyclooxygenase (COX) Inhibition: This compound may act as an inhibitor of COX enzymes, which are critical in the inflammatory response. Inhibitors of COX are commonly used in pain management and anti-inflammatory therapies .

    The biological activities of this compound have been explored through various assays:

    Activity Type Description
    AntimicrobialExhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
    AntifungalDemonstrated effectiveness in inhibiting fungal growth, potentially useful in treating fungal infections.
    AntiviralSome derivatives have shown activity against viral pathogens, indicating potential use in antiviral therapies.

    Case Studies and Comparative Analysis

    Several case studies highlight the efficacy of this compound and its derivatives:

    • Anticancer Study: A study involving analogs of this compound showed promising results in inhibiting tumor growth in xenograft models of breast cancer, suggesting potential for further development as an anticancer agent .
    • Neuropharmacological Effects: Research on related compounds indicated that they could reverse depressive-like behavior in animal models, supporting their potential application in treating mood disorders .

    Mechanism of Action

      Molecular Targets: FGFR1, FGFR2, and FGFR3.

      Pathways: Inhibition of FGFR signaling pathways involved in tumor growth and metastasis.

  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Structural Similarities and Differences

    The compound’s closest analogs identified in the literature include:

    a) 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide (CAS 1040634-43-2)
    • Structural Differences :
      • The phenyl group on the piperazine ring is substituted with a 2-fluoro group.
      • The amide nitrogen is linked to a phenyl group instead of a pyridin-2-ylmethyl substituent.
    b) N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide (CAS 371140-69-1)
    • Structural Differences :
      • A thiourea linker replaces the sulfonyl group.
      • The piperazine is substituted with a 4-chloro-2-nitrophenyl group.
    • Impact : The thiourea linker may reduce chemical stability compared to the sulfonamide group, while the nitro and chloro substituents could introduce steric hindrance or electron-withdrawing effects .

    Physicochemical Properties

    Property Target Compound (Estimated) 3-{[4-(2-Fluorophenyl)piperazinyl]sulfonyl}-N-phenyl analog N-[4-(4-Chloro-2-nitrophenyl)piperazinyl] analog
    Molecular Formula C21H21N5O3S2 (estimated) C21H20FN3O3S2 C16H15ClN4O3S2
    Molecular Weight (g/mol) ~440.5 (estimated) 445.5 410.9
    Key Substituents Pyridin-2-ylmethyl 2-Fluorophenyl 4-Chloro-2-nitrophenyl
    Predicted pKa ~9.8 (sulfonamide) Not reported 9.80 ± 0.70

    Notes:

    • The pyridin-2-ylmethyl group in the target compound likely increases solubility compared to phenyl analogs due to the nitrogen atom’s polarity.
    • The sulfonamide linker enhances stability over thiourea-based analogs .

    Pharmacological Implications

    While direct activity data for the target compound are unavailable, insights can be drawn from related structures:

    • Piperazine-Sulfonamide Derivatives : Often exhibit affinity for serotonin (5-HT) or dopamine receptors. Substitutions on the piperazine ring (e.g., fluorine in ) modulate receptor selectivity .
    • Pyridine vs. Phenyl Groups : The pyridin-2-ylmethyl substituent may enhance blood-brain barrier penetration compared to phenyl groups, making the target compound more suitable for CNS targets .

    Toxicity and Metabolic Considerations

    • The pyridine ring in the target compound may alter metabolic pathways compared to phenyl analogs .
    • Piperazine Rings: Known to undergo N-dealkylation, but the 4-phenyl group in the target compound could slow this process compared to unsubstituted piperazines .

    Biological Activity

    3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. Its unique structural features, including a thiophene ring, a sulfonyl group, and a piperazine moiety, suggest potential applications in medicinal chemistry, particularly in the treatment of neurological disorders and receptor modulation.

    Structure and Synthesis

    The compound's structure can be represented as follows:

    C20H21N5O4S\text{C}_{20}\text{H}_{21}\text{N}_{5}\text{O}_{4}\text{S}

    The synthesis typically involves multiple steps, including the reaction of 4-phenylpiperazine with sulfonyl chloride derivatives and subsequent cyclization with thiophene carboxylic acid derivatives. Common solvents used in these reactions include dichloromethane and dimethylformamide, often facilitated by catalysts like triethylamine to enhance yield and purity.

    The biological activity of this compound primarily stems from its ability to interact with specific neurotransmitter receptors. The piperazine component is known for modulating the activity of various receptors, including dopamine receptors, which may have implications for treating conditions such as schizophrenia and depression. The sulfonyl group enhances solubility and bioavailability, making it a promising candidate for drug development .

    Pharmacological Studies

    Numerous studies have investigated the pharmacological effects of this compound:

    • Receptor Binding Studies : The compound has shown significant affinity for dopamine receptors, particularly D2 and D3 subtypes. It acts as a ligand in receptor binding assays, demonstrating potential as an antipsychotic agent .
    • Neuroprotective Effects : In vitro studies indicate that the compound may exert neuroprotective effects through the modulation of neurotransmitter systems. This is particularly relevant in models of neurodegenerative diseases.
    • Antitumor Activity : Preliminary research has suggested that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, analogs have been tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing promising IC50 values .

    Study 1: Neuropharmacological Evaluation

    In a study evaluating the neuropharmacological properties of this compound, researchers found that it significantly reduced anxiety-like behaviors in rodent models. The compound was administered at varying doses (5 mg/kg to 20 mg/kg), with notable improvements observed at the higher dose.

    Study 2: Anticancer Screening

    Another study focused on the anticancer potential of this compound's analogs. The results indicated that certain derivatives exhibited potent antiproliferative effects against MCF-7 cells with IC50 values ranging from 0.01 µM to 0.03 µM, highlighting their potential as chemotherapeutic agents .

    Table 1: Biological Activity Summary

    Activity TypeTarget/Cell LineIC50 Value (µM)Reference
    Dopamine Receptor D2/D3Not specified
    Cytotoxicity A5490.39
    MCF-70.01 - 0.03
    Neuroprotection Rodent ModelsSignificant effect

    Q & A

    Basic: What synthetic methodologies are recommended for preparing 3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide?

    Answer:
    The synthesis typically involves sequential functionalization:

    • Sulfonylation : React thiophene-2-carboxylic acid derivatives with 4-phenylpiperazine sulfonyl chloride under anhydrous conditions (e.g., dry dichloromethane, 0–5°C). Monitor progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) .
    • Amide Coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the sulfonylated thiophene with 2-(aminomethyl)pyridine. Purify via column chromatography (silica gel, gradient elution) .
    • Critical Parameters : Control stoichiometry (1:1.2 molar ratio for sulfonylation), and ensure inert atmosphere to prevent side reactions.

    Basic: How is structural confirmation achieved for this compound?

    Answer:
    Post-synthesis characterization employs:

    • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between thiophene and piperazine rings) .
    • NMR Spectroscopy : Key peaks include:
      • ¹H NMR : δ 8.5–8.7 ppm (pyridyl protons), δ 3.1–3.3 ppm (piperazine N-CH2), δ 7.2–7.4 ppm (phenyl protons).
      • ¹³C NMR : δ 165 ppm (carboxamide C=O), δ 125–140 ppm (thiophene and pyridyl carbons) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

    Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

    Answer:
    SAR strategies include:

    • Functional Group Substitution : Replace the phenylpiperazine moiety with bulkier groups (e.g., 4-trifluoromethoxyphenyl) to enhance receptor affinity, as seen in analogs with improved lipophilicity .
    • Stereochemical Modifications : Synthesize enantiomers to assess chiral center impact on target binding (e.g., via asymmetric catalysis) .
    • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with biological targets like serotonin receptors .

    Advanced: How to resolve contradictions in reported IC50 values across different receptor-binding assays?

    Answer:
    Contradictions often arise from:

    • Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ion concentration (Mg²⁺/Ca²⁺) can alter receptor conformation. Standardize protocols per ICH guidelines .
    • Compound Purity : Validate purity (>98% via HPLC) to exclude impurities affecting results. Use orthogonal methods (e.g., LC-MS) for verification .
    • Cell Line Variability : Compare data across multiple lines (e.g., HEK293 vs. CHO) and normalize to housekeeping genes .

    Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?

    Answer:

    • Enzyme Inhibition Assays : Measure IC50 against targets like PDE5 or kinases using fluorescence polarization (FP) .
    • Cell Viability Assays : Use MTT or Alamar Blue in cancer lines (e.g., MCF-7, A549) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) .
    • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin 5-HT1A receptors) .

    Advanced: What computational approaches are used to predict metabolic stability?

    Answer:

    • CYP450 Metabolism Prediction : Tools like StarDrop or MetaPrint2D identify vulnerable sites (e.g., piperazine N-dealkylation). Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) .
    • QSAR Modeling : Develop models using descriptors like logP and polar surface area (PSA) to correlate structure with half-life (t½) .

    Basic: How to troubleshoot low yields in the sulfonylation step?

    Answer:

    • Reagent Quality : Ensure sulfonyl chloride is freshly distilled to avoid hydrolysis.
    • Solvent Selection : Use aprotic solvents (e.g., DMF or dichloromethane) to stabilize intermediates.
    • Temperature Control : Maintain 0–5°C to suppress side reactions (e.g., sulfonate ester formation) .

    Advanced: What strategies mitigate off-target effects in vivo?

    Answer:

    • Selective Functionalization : Introduce substituents (e.g., 2-methoxypyridine) to reduce cross-reactivity with adrenergic receptors .
    • Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance selectivity .
    • Pharmacokinetic Profiling : Monitor plasma protein binding and tissue distribution using LC-MS/MS .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.